molecular formula C9H7BrN2O2 B13465611 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid CAS No. 2866318-70-7

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid

Cat. No.: B13465611
CAS No.: 2866318-70-7
M. Wt: 255.07 g/mol
InChI Key: GZHLTXUBXUJVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom in the structure enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity compared to other pyrrolopyridine derivatives .

Biological Activity

2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Structural Information

The molecular formula of this compound is C9H7BrN2O2C_9H_7BrN_2O_2 with the following structural characteristics:

  • SMILES: C1=CN(C2=C1N=CC(=C2)Br)CC(=O)O
  • InChIKey: GZHLTXUBXUJVFO-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit various biological activities, including antitumor and antimicrobial properties. The specific activities of this compound are still under investigation, but related compounds have shown promising results.

Antitumor Activity

In studies involving pyrrolo derivatives, compounds similar to this compound demonstrated significant antitumor properties. For instance:

CompoundCell LineIC50 (μM)Mechanism
10tHeLa0.12Tubulin polymerization inhibition
10tSGC-79010.21Disruption of microtubule dynamics
10tMCF-7Not specifiedInduction of apoptosis

These findings suggest that similar structural motifs can lead to effective antitumor agents through mechanisms involving tubulin dynamics and cell cycle disruption .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related studies have shown that halogenated pyridine derivatives possess enhanced antibacterial properties. For example:

CompoundTarget BacteriaMIC (mg/mL)
7eStaphylococcus aureus0.0655
6gEnterococcus faecalis0.00975

The presence of bromine in the structure is believed to contribute positively to the antimicrobial activity .

Case Studies

A notable case study evaluated the biological activity of various pyrrolopyridine derivatives, including those with bromine substitutions. The study found that these compounds exhibited varying degrees of effectiveness against different cancer cell lines and bacterial strains.

Case Study Summary

  • Objective: Assess the biological activity of pyrrolopyridine derivatives.
  • Findings: Compounds with brominated structures showed enhanced cytotoxicity and antibacterial activity compared to their non-halogenated counterparts.

Properties

CAS No.

2866318-70-7

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-8-7(11-4-6)1-2-12(8)5-9(13)14/h1-4H,5H2,(H,13,14)

InChI Key

GZHLTXUBXUJVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=CC(=C2)Br)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.